molecular formula C17H26N2O4 B12520192 tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate

tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate

Cat. No.: B12520192
M. Wt: 322.4 g/mol
InChI Key: OXAZUFSUQINPCN-UHFFFAOYSA-N
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Description

tert-Butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a tert-butyl group, a benzyl group, and a methoxy(methyl)carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these proteins. This interaction can modulate various biochemical pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile in various chemical and biological applications .

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(12-11-15(20)18(4)22-5)13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3

InChI Key

OXAZUFSUQINPCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)N(C)OC)CC1=CC=CC=C1

Origin of Product

United States

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